molecular formula C10H16N2 B1142170 (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride CAS No. 122779-42-4

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

Cat. No. B1142170
CAS RN: 122779-42-4
M. Wt: 164.25
InChI Key:
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Description

The compound seems to be related to a class of substances known as α-chiral primary amines . These are valuable and versatile building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . They also serve as chiral ligands or organo-catalysts for asymmetric catalysis .


Synthesis Analysis

α-Chiral primary amines can be synthesized through various methods . Most of the existing chemocatalytic methods toward enantiopure primary amines rely on multistep manipulations on N-substituted substrates . Among the catalytic methods including the asymmetric transformations of the pre-prepared or in situ formed NH imines, biomimetic chemocatalysis inspired by enzymatic transaminations has recently emerged as an appealing and straightforward method to access chiral primary amines .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is widely used in pharmaceutical synthesis . It can be used as a drug intermediate for the synthesis of various types of drugs .

Synthesis of Anti-anxiety Drugs

“®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride” can be used as an intermediate in the synthesis of anti-anxiety drugs . These drugs are used to treat anxiety disorders and relieve short-term anxiety symptoms.

Synthesis of Antidepressants

This compound can also be used in the synthesis of antidepressants . Antidepressants are medications that can help relieve symptoms of depression, social anxiety disorder, anxiety disorders, seasonal affective disorder, and dysthymia, or mild chronic depression, as well as other conditions.

Synthesis of Ceramides

Ceramides are a type of lipid that is a critical component of the skin barrier. They play a key role in maintaining the skin’s moisture balance and protecting the skin from environmental aggressors. “®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride” can be used in the synthesis of ceramides .

Organic Synthesis

In addition to its applications in pharmaceutical synthesis, this compound is also used in organic synthesis . It can act as a catalyst, a reducing agent, and a radical trapping agent .

Materials Science Research

“®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride” also finds applications in materials science research . The specific applications in this field can vary widely depending on the research objectives.

Mechanism of Action

Target of Action

The primary target of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is the enzyme ω-transaminase . This enzyme is a valuable tool in biocatalysis due to its stereospecificity and broad substrate range .

Mode of Action

The compound interacts with its target, the ω-transaminase, by forming an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate. A ketimine is then formed, after which a hemiaminal is produced by the addition of water .

Biochemical Pathways

The compound affects the ω-transaminase reaction mechanism, which is a part of the broader transamination biochemical pathway . Transaminases are enzymes capable of catalyzing the interchange of amino and keto groups by utilizing the coenzyme pyridoxal-5′-phosphate (PLP) . The downstream effects include the production of pyridoxamine-5′-phosphate (PMP) and the ketone product .

Pharmacokinetics

The compound’s interaction with ω-transaminase suggests that it may have good bioavailability due to its ability to form stable intermediates with the enzyme .

Result of Action

The result of the compound’s action is the production of a ketone product and pyridoxamine-5′-phosphate (PMP) . In the studied half-transamination reaction, the ketone product is kinetically favored .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the catalytic efficiency of ω-transaminase variants can be improved through molecular docking and molecular dynamics simulation . Additionally, a slightly higher half-life of certain ω-transaminase variants was validated by their lower root-mean-square fluctuation (RMSF) value of loop 134-139 compared with the wild type .

properties

IUPAC Name

4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKBUIGUNHZFKY-YCBDHFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

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